1,3,5-三戊基苯

描述

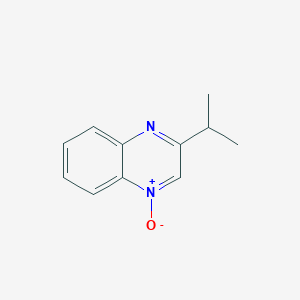

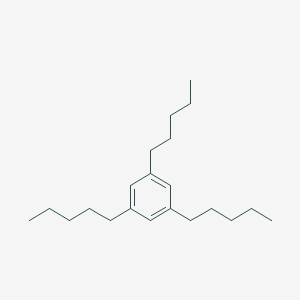

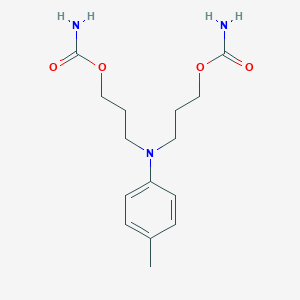

1,3,5-Tripentylbenzene is a derivative of benzene where three pentyl groups are attached to the benzene ring at the 1, 3, and 5 positions. This structure is a variation of 1,3,5-triphenylbenzene, which is a well-studied compound due to its interesting chemical and physical properties, and its derivatives have been extensively researched for their potential applications in materials science, particularly in the field of organic electronics and photonics 10.

Synthesis Analysis

The synthesis of 1,3,5-triphenylbenzene derivatives, which are structurally similar to 1,3,5-Tripentylbenzene, can be achieved through various methods. One approach involves the cyclocondensation of acetylaromatic compounds followed by Ni^0-catalyzed dehalogenation to create highly branched polyphenylenes containing 1,3,5-triphenylbenzene fragments . Another method includes the nucleophilic substitution reactions to introduce different functional groups onto the benzene ring .

Molecular Structure Analysis

The molecular structure of 1,3,5-triphenylbenzene has been determined using X-ray diffraction techniques, revealing that the phenyl rings are inclined to the plane of the central benzene ring . This inclination is also observed in complexes where the 1,3,5-triphenylbenzene acts as a ligand, such as in tricarbonylchromium(0) complexes . The inclination of the substituent rings affects the overall molecular geometry and can influence the physical properties of the compound.

Chemical Reactions Analysis

The reactivity of 1,3,5-triphenylbenzene derivatives can vary significantly depending on the substituents attached to the benzene ring. For example, 1,3,5-triphosphabenzenes exhibit unique reactivity patterns that differ from traditional aromatic chemistry, including coordination reactions and ring-contraction reactions . The electronic structure of 1,3,5-tridehydrobenzene triradical, a related compound, has been characterized, providing insights into the reactivity of such species .

Physical and Chemical Properties Analysis

1,3,5-Tripentylbenzene and its derivatives exhibit a range of physical and chemical properties that make them of interest for various applications. Star-shaped derivatives of 1,3,5-triphenylbenzene show high decomposition temperatures and glass transition temperatures, emit light in the deep blue region, and exhibit moderate fluorescence quantum yields . The electronic properties, such as hole mobility, are also notable and can be tuned by varying the degree of conjugation and the nature of the linking bridge . The redox properties of related compounds have been studied through electrochemical measurements, which are important for understanding their potential use in electronic devices .

科学研究应用

光致发光化学传感器

1,3,5-三戊基苯用作光致发光平台,用于开发化学传感器。这些传感器旨在检测环境和生物学意义的物质,例如多硝基芳烃化合物 (PNACs),其中包括炸药如三硝基甲苯 (TNT) 和二硝基甲苯 (DNT)。该化合物的稳定性和富含π电子的特性使其成为荧光信号的理想候选者 .

超分子结构单元

1,3,5-三戊基苯的外围苯环使其成为超分子结构单元。它被用于构建高孔隙材料,这些材料在气体储存和分离技术中具有应用价值。这是因为它能够形成具有较大表面积的稳定结构 .

有机发光二极管 (OLED)

在电子领域,1,3,5-三戊基苯被用作有机发光二极管 (OLED) 的构建单元。它的光致发光特性被用来制造具有更高光发射效率和稳定性的器件,从而推动显示和照明技术的发展 .

液晶显示器

该化合物的结构使其能够形成盘状液晶。它们被用于液晶显示器 (LCD) 中,因为它们能够控制光传输,这对高质量显示屏至关重要 .

共价有机框架 (COFs)

1,3,5-三戊基苯是合成共价有机框架的必要材料。COFs 是一类多孔晶体材料,由于其可调节的孔径和高表面积,被用于催化、药物递送和传感器领域 .

环境污染监测

该化合物对各种污染物的敏感性使其成为环境监测的宝贵工具。它可以用来开发检测不可生物降解的环境污染物的传感器,帮助评估和管理生态健康 .

选择性离子传感

研究人员合成了1,3,5-三戊基苯的衍生物,用于选择性检测氟离子等离子。这些传感器通过荧光开启机制工作,这对检测生物系统中的离子具有重要意义 .

光动力疗法

在医学研究中,1,3,5-三戊基苯衍生物正在探索其在光动力疗法中的潜力。这种治疗方法使用光敏化合物产生活性氧,可以杀死癌细胞 .

作用机制

安全和危害

未来方向

1,3,5-Triphenylbenzene has been used as a fluorescence signalling unit in the development of fluorescence quenching as well as enhancement-based chemo-sensors . It is likely that it should be possible to develop other highly selective and sensitive chemo-sensors by incorporating 1,3,5-TPB as the fluorophore unit .

属性

IUPAC Name |

1,3,5-tripentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36/c1-4-7-10-13-19-16-20(14-11-8-5-2)18-21(17-19)15-12-9-6-3/h16-18H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVJBFYWFCSGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)CCCCC)CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511725 | |

| Record name | 1,3,5-Tripentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78870-40-3 | |

| Record name | 1,3,5-Tripentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[Dimethyl(3-sulfanylpropyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B108409.png)